molecular formula C10H8N2 B014897 2,3'-Bipyridine CAS No. 581-50-0

2,3'-Bipyridine

Cat. No.: B014897
CAS No.: 581-50-0
M. Wt: 156.18 g/mol
InChI Key: VEKIYFGCEAJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3'-Bipyridine is a heterocyclic compound consisting of two pyridine rings connected at the 2- and 3'-positions. Its molecular formula is C₁₀H₈N₂, with a molecular weight of 156.18 g/mol. Unlike the more common 2,2'-bipyridine isomer, the asymmetric connectivity of this compound introduces distinct electronic and steric properties, making it valuable in coordination chemistry, catalysis, and medicinal applications . Substituted derivatives, such as brominated or methylated variants, further enhance its versatility in chemical reactions and material design .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicoteine is synthesized through a series of chemical reactions involving nicotine as the starting material. The preparation includes extraction yield, mass spectrometric detection, and inhibitory activities . The synthetic route typically involves the formation of isonicoteine from nicotine through a series of oxidation and substitution reactions.

Industrial Production Methods: Industrial production of isonicoteine involves large-scale chemical synthesis using automated solid-phase extraction and polarity-switching tandem mass spectrometry techniques . These methods ensure high throughput and efficient production of isonicoteine with high purity.

Chemical Reactions Analysis

Types of Reactions: Isonicoteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving isonicoteine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields.

Major Products: The major products formed from these reactions include various derivatives of isonicoteine, which are used in different scientific research applications.

Scientific Research Applications

Catalysis

2,3'-Bipyridine serves as an effective ligand in metal-catalyzed reactions. Its coordination properties enhance the reactivity and selectivity of metal centers in asymmetric synthesis. For example, chiral this compound derivatives have been utilized in various catalytic processes, including:

  • Mukaiyama Aldol Reactions
  • C–H Activation of Indoles
  • Desymmetrization of Meso-Epoxides

These applications demonstrate the ligand's robustness and effectiveness in promoting chemical transformations .

Medicinal Chemistry

Research has highlighted the potential of this compound derivatives as dual anti-inflammatory and antimicrobial agents. A study synthesized a series of this compound-5-carbonitriles that exhibited significant biological activity against various pathogens while also demonstrating anti-inflammatory properties . This dual functionality positions these compounds as promising candidates for pharmaceutical development.

Materials Science

In materials science, this compound has been integrated into organic light-emitting diodes (OLEDs). A study developed a tetradentate ligand based on carbazole and this compound that was complexed with platinum ions (Pt(II)). This complex exhibited remarkable luminescent properties due to its high quantum efficiency . Such advancements suggest potential applications in optoelectronic devices.

Case Study 1: Antimicrobial Activity

A recent investigation into this compound derivatives revealed their potential as antimicrobial agents. The study synthesized several analogs and conducted biological screenings that showed promising results against both Gram-positive and Gram-negative bacteria. The findings indicate that structural modifications can enhance antimicrobial efficacy while maintaining acceptable pharmacokinetic properties .

Case Study 2: Asymmetric Catalysis

The application of chiral this compound ligands in asymmetric catalysis has been extensively studied. One notable case involved the use of these ligands in a palladium-catalyzed reaction that achieved unprecedented yields and enantiomeric purity for specific chiral products. The structural analysis revealed critical insights into how substituents on the bipyridine backbone influence catalytic performance .

Comparison with Similar Compounds

Comparison with Structural Analogues

Isomeric Bipyridines

2,2'-Bipyridine

  • Structure : Two pyridine rings connected at the 2,2'-positions.
  • Properties : Strong chelating agent for transition metals (e.g., Cu²⁺, Co²⁺), forming stable octahedral complexes. Widely used in redox reactions and electrochemistry .
  • Applications : Ligand in catalysis, sensor development, and photodynamic therapy .
  • Key Difference : Symmetric structure enhances coordination stability compared to 2,3'-bipyridine .

4,4'-Bipyridine

  • Structure : Pyridine rings connected at the 4,4'-positions.
  • Properties : Linear geometry facilitates formation of polymeric networks and metal-organic frameworks (MOFs).
  • Applications : Electrochromic devices, molecular electronics .
  • Key Difference : Lacks the steric hindrance of this compound, enabling extended π-conjugation .

3,3'-Bipyridine

  • Structure : Pyridine rings connected at the 3,3'-positions.
  • Properties : Less studied due to synthetic challenges. Exhibits weaker metal coordination compared to 2,2'-bipyridine .
  • Key Difference : Reduced electron density at nitrogen atoms limits catalytic applications .

Substituted Derivatives of this compound

5-Bromo-4'-methyl-2,3'-bipyridine

  • Structure : Bromine at position 5 and methyl at 4' .
  • Properties : Bromine enhances electrophilic substitution reactivity; methyl improves solubility.
  • Applications : Intermediate in pharmaceutical synthesis .
  • Comparison : More reactive than unsubstituted this compound due to electron-withdrawing Br .

6-Fluoro-[this compound]-5'-carboxylic acid

  • Structure : Fluorine at position 6 and carboxylic acid at 5' .
  • Properties : Fluorine increases metabolic stability; carboxylic acid enables metal chelation.
  • Applications : Anticancer agent (inhibits dihydroorotate dehydrogenase) .
  • Comparison: Dual functional groups broaden biological activity compared to non-polar derivatives .

Ethyl [this compound]-6-carboxylate

  • Structure : Ethyl ester at position 6 .
  • Properties : Ester group facilitates solubility in organic solvents; coordinates metals via pyridine nitrogens.
  • Applications : Photosensitizer in photodynamic therapy .
  • Comparison : Carboxylate substitution enhances electronic properties for light-driven applications .

Comparative Data Table

Compound Substituents Unique Features Applications Reference
This compound None Asymmetric connectivity Catalysis, ligand design
2,2'-Bipyridine None Strong chelation, symmetric structure Redox reactions, sensors
5-Bromo-4'-methyl-2,3'-bipyridine Br (C5), CH₃ (C4') Enhanced reactivity Pharmaceutical intermediates
6-Fluoro-2,3'-bipyridine-5'-carboxylic acid F (C6), COOH (C5') Enzyme inhibition, stability Anticancer therapy
Ethyl [this compound]-6-carboxylate COOEt (C6) Photosensitization Photodynamic therapy

Mechanistic and Functional Insights

  • Coordination Chemistry : this compound’s asymmetric structure creates unique metal-binding geometries, differing from 2,2'-bipyridine’s rigid octahedral complexes. This flexibility is exploited in catalysis for selective substrate binding .
  • Biological Activity : Substituted derivatives (e.g., brominated or fluorinated) show enhanced interactions with biological targets. For example, 6-fluoro derivatives inhibit pyrimidine biosynthesis, a mechanism absent in simpler bipyridines .
  • Synthetic Accessibility: this compound isomers are less common than 2,2'- or 4,4'-bipyridines due to challenges in regioselective synthesis. Radiolysis of pyridine yields minor amounts of this compound, highlighting its synthetic complexity .

Biological Activity

2,3'-Bipyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its interactions with DNA, antioxidant capabilities, and cytotoxic effects against various cancer cell lines. The findings are supported by data tables and relevant case studies.

This compound consists of two pyridine rings connected at the 2 and 3 positions. This structural arrangement allows it to act as a bidentate ligand, facilitating the formation of metal complexes that exhibit enhanced biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound and its metal complexes exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems.

  • Mechanism : The antioxidant activity is primarily attributed to the ability of this compound to donate electrons and stabilize free radicals.

Table 1: Antioxidant Activity of this compound Complexes

CompoundDPPH Scavenging (%)IC50 (µM)
This compound8525
[Ru(bpy)2Cl2]9015
[Cu(bpy)2]8030

Source : Data compiled from various studies .

2. Interaction with DNA

The interaction of this compound with DNA has been extensively studied due to its implications in cancer therapy. Metal complexes formed with bipyridine have shown a propensity to bind to DNA, leading to structural changes that can inhibit cancer cell proliferation.

  • Binding Studies : Various methods such as UV-Vis spectroscopy and fluorescence titrations have demonstrated that these complexes bind to calf thymus DNA (CT-DNA) through groove binding mechanisms.

Table 2: Binding Affinity of Bipyridine Complexes with DNA

ComplexBinding ModeKb (M^-1)
[Ru(bpy)2Cl2]Groove Binding1.5 x 10^5
[Cu(bpy)2]Intercalation8.0 x 10^4
Free this compoundNon-specificN/A

Source : Data derived from binding affinity studies .

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound and its metal complexes have been evaluated against various cancer cell lines including HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicate a selective cytotoxicity towards cancer cells while sparing normal cells.

  • In Vitro Studies : The cytotoxicity was assessed using MTT assays, which measure cell viability based on mitochondrial activity.

Table 3: Cytotoxicity of Bipyridine Complexes

ComplexCell LineIC50 (µM)
[Ru(bpy)2Cl2]HeLa20
[Cu(bpy)2]A54935
Free this compoundNIH 3T3 (Normal)>100

Source : Results from cytotoxicity assays .

Case Studies

Several studies highlight the potential therapeutic applications of bipyridine derivatives:

  • Study on Ruthenium Complexes : A study published in Scientific Reports demonstrated that ruthenium complexes containing bipyridine exhibited enhanced anticancer activity upon photoactivation. The complexes showed IC50 values ranging from 9.3 µM to 25.3 µM against various cancer cell lines when activated by visible light .
  • Iron Chelation in Stroke Models : Another investigation explored the use of bipyridine as an iron chelator post-intracerebral hemorrhage (ICH). While it did not significantly reduce tissue damage or behavioral impairments in animal models, it highlighted the importance of bipyridine's role in iron homeostasis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3'-Bipyridine and its derivatives, and what factors influence yield and purity?

The synthesis of this compound derivatives often employs cross-coupling strategies such as Negishi coupling , which offers high yields and tolerance for diverse substituents. For example, pyridyl zinc halides can couple with halogenated heterocycles under mild conditions . Modifications to substituents (e.g., methyl or amino groups) require careful selection of precursors and catalysts to avoid side reactions. Solvent choice (e.g., THF or DMF) and temperature control are critical for optimizing reaction efficiency and product purity. Post-synthesis purification methods, such as column chromatography or recrystallization, are essential for isolating stereoisomers or eliminating residual metal catalysts .

Q. How is the structural integrity of this compound complexes validated in coordination chemistry studies?

Characterization relies on a combination of NMR spectroscopy (to confirm ligand coordination shifts), X-ray crystallography (to resolve bond lengths and angles in metal-ligand complexes), and mass spectrometry (to verify molecular weight). For example, in terbium complexes with this compound, crystallographic data revealed distinct coordination geometries influenced by ancillary ligands . Electronic absorption and emission spectroscopy further elucidate electronic transitions in photochemical applications .

Q. What are the primary applications of this compound in biological and materials research?

this compound derivatives, such as anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) , exhibit biological activity, including cholinergic receptor modulation in neurological studies . In materials science, this compound serves as a ligand in transition metal complexes for electrocatalysis (e.g., hydrogen evolution reactions) and artificial photosynthesis. For instance, copper–bipyridine catalysts show substituent-dependent activity in water oxidation, with electron-donating groups (e.g., –NH₂) enhancing redox potentials .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on this compound ligands impact catalytic performance?

Substituents at the para position of bipyridine ligands modulate the electronic environment of metal centers. For example, –NH₂ groups increase electron density on copper, lowering overpotentials in water oxidation by ~120 mV compared to electron-withdrawing groups (e.g., –Br) . Steric hindrance from bulky substituents (e.g., –CH₂OH) can stabilize reactive intermediates in electrocatalysis but may reduce substrate accessibility . Computational studies (DFT) and cyclic voltammetry are used to correlate ligand structure with catalytic turnover frequencies.

Q. How can researchers reconcile discrepancies in reported electrochemical properties of this compound-based systems?

Contradictions in redox potentials or catalytic stability often arise from variations in electrolyte composition , pH, or electrode surface passivation. For example, 2,2'-bipyridine in HClO₄ exhibits higher hydrogen evolution activity than in HBF₄ due to anion-specific interactions . Methodological standardization, including controlled atmosphere experiments (e.g., glovebox conditions) and in situ spectroelectrochemical monitoring, helps isolate ligand-specific effects from environmental variables.

Q. What challenges exist in characterizing supramolecular assemblies of this compound derivatives?

Self-assembly of this compound derivatives (e.g., desymmetrized discotics) is sensitive to solvent polarity and temperature, complicating structural analysis. Techniques like small-angle X-ray scattering (SAXS) and cryo-TEM are required to resolve nanoscale architectures. For example, 3,3'-bis(acylamino)-2,2'-bipyridine derivatives form columnar mesophases, but minor impurities disrupt long-range order . Dynamic NMR studies are critical for probing exchange kinetics in solution-phase assemblies.

Q. Methodological Considerations

  • Safety : Handle this compound under inert conditions due to its hygroscopic nature and potential irritancy (refer to SDS for PPE guidelines) .
  • Data Gaps : Limited ecotoxicological data (e.g., persistence, bioaccumulation) necessitate precautionary disposal practices .
  • Collaborative Design : Interdisciplinary teams (organic chemists, spectroscopists, computational modelers) are essential for advancing mechanistic studies .

Properties

IUPAC Name

2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIYFGCEAJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206823
Record name 2,3'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.0012 [mmHg]
Record name 2,3'-Bipyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10601
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

581-50-0
Record name 2,3′-Bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6152JUQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.